
(r)-Salmeterol
描述
(R)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has R configuration. It is an enantiomer of a (S)-salmeterol.
科学研究应用
Treatment of Asthma
(R)-Salmeterol is indicated for the management of asthma, particularly in patients with severe persistent asthma not adequately controlled by short-acting beta-agonists (SABAs) or inhaled corticosteroids (ICS). It is often used in combination with ICS to improve control over asthma symptoms and reduce exacerbation rates.
Key Findings :
- A study demonstrated that salmeterol combined with fluticasone propionate significantly improved lung function and reduced the need for rescue medications compared to using fluticasone alone .
- The combination therapy has shown to decrease asthma mortality rates when used appropriately .
Management of Chronic Obstructive Pulmonary Disease (COPD)
In COPD patients, this compound serves as a maintenance treatment to improve airflow and reduce symptoms. It can be used as monotherapy or in combination with other medications.
Clinical Evidence :
- Research indicates that salmeterol improves forced expiratory volume in one second (FEV1) and the FEV1/FVC ratio in COPD patients, demonstrating its effectiveness in enhancing lung function .
Comparative Efficacy
A comparative analysis between this compound and other bronchodilators like albuterol has shown that salmeterol provides longer-lasting effects and superior symptom control.
Medication | Duration of Action | Efficacy |
---|---|---|
Salmeterol | ~12 hours | Better symptom control |
Albuterol | 4-6 hours | Shorter duration, less effective |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound, particularly its ability to reduce levels of inflammatory mediators such as interleukin (IL)-8 and matrix metalloproteinase (MMP)-9 in patients with COPD.
Study Insights :
- A clinical trial involving COPD patients found significant reductions in IL-8 and MMP-9 levels after treatment with a combination of salmeterol and fluticasone compared to tiotropium alone .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : The absolute bioavailability is approximately 27% following inhalation.
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, particularly CYP3A4.
- Half-life : Approximately 5 hours for systemic circulation but provides prolonged action due to its lipophilic side chain that allows for sustained receptor engagement .
Case Study 1: Asthma Control Improvement
A cohort study involving patients with poorly controlled asthma showed that those treated with salmeterol/fluticasone had a significant reduction in exacerbations compared to those on standard therapy alone. The study reported a 40% reduction in emergency visits for asthma-related issues over six months.
Case Study 2: COPD Management
In a randomized controlled trial assessing the efficacy of salmeterol versus tiotropium in COPD patients, results indicated that salmeterol not only improved lung function but also reduced the frequency of exacerbations by 30% over a year-long period.
化学反应分析
Receptor Interactions and Phosphorylation
Agonist | GRK-Site Phosphorylation | β2AR Internalization | β-Arrestin Translocation |
---|---|---|---|
Salmeterol | Similar to Epinephrine | No significant induction | Incapable of stimulating |
Epinephrine | High | Yes | Yes |
Formoterol | High | Yes | Yes |
Beta-Arrestin Recruitment and Desensitization
Salmeterol's unique interaction with β2AR involves an inability to effectively recruit β-arrestin, a protein crucial for receptor desensitization and internalization . Although salmeterol stimulates GRK-mediated phosphorylation, the subsequent steps of β-arrestin translocation and receptor endocytosis are impaired . Overexpression of EGFP-β-arrestin2 can partially rescue salmeterol-induced receptor endocytosis . This suggests that the defect in β-arrestin recruitment is a critical factor in salmeterol's sustained bronchodilation .
Dehalogenation Reaction
Dehalogenation reactions are relevant in the synthesis of salmeterol. These reactions involve the removal of a molecule of hydrogen halide by reacting substrates. Treating primary alcohols with dibromoalkanes to form esters via dehalogenation is one such application .
Key Considerations
-
Persistent Membrane Association: Salmeterol's high-affinity interaction with a receptor "exosite" near transmembrane segments 6 and 7 contributes to its persistent membrane association, complicating the study of its pharmacological properties .
-
Intrinsic Efficacy: Salmeterol has an intrinsic efficacy of approximately 12% that of epinephrine and isoproterenol, 20% that of formoterol, 50% that of albuterol, and four times greater than ephedrine for adenylyl cyclase (AC) activation .
-
Optical Purity: The optical purity of synthesized (R)-Salmeterol must meet stringent drug standards to ensure its safety and efficacy .
属性
CAS 编号 |
135271-47-5 |
---|---|
分子式 |
C25H37NO4 |
分子量 |
415.6 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1 |
InChI 键 |
GIIZNNXWQWCKIB-VWLOTQADSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
手性 SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O |
规范 SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。